5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
CAS No.: 618873-01-1
Cat. No.: VC4185058
Molecular Formula: C19H13BrN2O4S
Molecular Weight: 445.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618873-01-1 |
|---|---|
| Molecular Formula | C19H13BrN2O4S |
| Molecular Weight | 445.29 |
| IUPAC Name | 2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 |
| Standard InChI Key | NCDOHHNUURSUIC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₁₉H₁₃BrN₂O₄S and a molecular weight of 445.29 g/mol. Key structural features include:
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A pyrrol-2(5H)-one backbone.
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A 3-bromophenyl group at position 5.
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A 5-methylisoxazole ring at position 1.
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A thiophene-2-carbonyl moiety at position 4.
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A hydroxyl group at position 3.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃BrN₂O₄S |
| Molecular Weight | 445.29 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| CAS Number | 618873-01-1 |
| Key Functional Groups | Bromophenyl, isoxazole, thiophene-carbonyl, hydroxyl |
The bromine atom introduces steric and electronic effects, influencing reactivity and binding interactions in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step protocols, often employing cyclocondensation and nucleophilic substitution reactions . A typical route includes:
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Formation of the pyrrolone core: Cyclocondensation of β-keto esters with amines or hydroxylamine derivatives .
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Introduction of the 5-methylisoxazole: Via [3+2] cycloaddition or dehydrogenative annulation using Ru(II) catalysts .
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Thiophene-2-carbonyl attachment: Acylation using thiophene-2-carbonyl chloride under basic conditions.
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Bromophenyl substitution: Electrophilic aromatic bromination or Suzuki coupling .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | β-keto ester, NH₂OH·HCl, EtOH | 60–70% |
| 2 | Isoxazole formation | Ru(II) catalyst, ADA pathway | 75–85% |
| 3 | Acylation | Thiophene-2-COCl, DIPEA, DCM | 65% |
| 4 | Bromination | Br₂, FeBr₃, CH₂Cl₂ | 55% |
Catalytic methods, such as Ru(II)-mediated acceptorless dehydrogenative annulation (ADA), enhance efficiency for isoxazole ring formation .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Bromophenyl group: Participates in cross-coupling reactions (e.g., Suzuki, Heck) for derivatization .
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Hydroxyl group: Can be acetylated or oxidized to a ketone.
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Thiophene-carbonyl: Undergoes nucleophilic substitution at the carbonyl site .
Stability and Degradation
The compound is stable under inert atmospheres but sensitive to prolonged UV exposure due to the thiophene moiety. Hydrolysis of the isoxazole ring occurs under strongly acidic conditions .
| Assay | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Kinase Inhibition | Tyrosine Kinase A | 12 µM |
| Antimicrobial | Staphylococcus aureus | 14 µg/mL |
| Cytotoxicity | HeLa Cells | >50 µM |
Applications and Industrial Relevance
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents . Structural analogs with enhanced bioavailability are under preclinical evaluation.
Materials Science
Its conjugated π-system (isoxazole-thiophene) shows potential in organic semiconductors and photovoltaic materials .
Future Research Directions
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